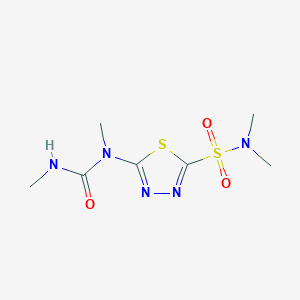
1-methyl-1H-benzimidazole 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole,1-methyl-,3-oxide(9CI) is a heterocyclic organic compound with the molecular formula C8H8N2O. It belongs to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring. This compound is of significant interest due to its diverse applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole,1-methyl-,3-oxide(9CI) typically involves the condensation of 1,2-diaminobenzene with various aldehydes under oxidative conditions. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and green chemistry principles are often employed to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole,1-methyl-,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxide group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
1H-Benzimidazole,1-methyl-,3-oxide(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic properties, including its role in developing new drugs.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
The mechanism by which 1H-Benzimidazole,1-methyl-,3-oxide(9CI) exerts its effects involves interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, making it an effective antimicrobial agent .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, which lacks the methyl and oxide groups.
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2-position.
Benzimidazole N-oxide: Similar structure but without the methyl group.
Uniqueness: 1H-Benzimidazole,1-methyl-,3-oxide(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and oxide groups can enhance its stability, reactivity, and biological activity compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
1-methyl-3-oxidobenzimidazol-3-ium |
InChI |
InChI=1S/C8H8N2O/c1-9-6-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 |
Clave InChI |
JWRHLNULSQKDQG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=[N+](C2=CC=CC=C21)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)



![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)


![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
